6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves a multi-step process. One common method is the three-component condensation reaction. This involves the reaction of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[731
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound might exhibit pharmacological properties, making it a candidate for drug development.
Industry: Its chemical properties could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the resulting biochemical changes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one include:
- Ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-13-carboxylate
- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trienes
Uniqueness
What sets 6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[731
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
InChI |
InChI=1S/C19H20N2O3/c1-3-23-16-11-7-10-14-15-12-19(2,24-17(14)16)21(18(22)20-15)13-8-5-4-6-9-13/h4-11,15H,3,12H2,1-2H3,(H,20,22) |
InChI Key |
DDBHVMCORVDFRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC=CC=C4)C |
Origin of Product |
United States |
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